sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate
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Overview
Description
Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) is a complex organic compound with a molecular weight of 722.7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves the reaction of iminodiacetic acid sodium salt with thymol blue and formaldehyde under controlled conditions. The reaction is typically carried out at a temperature of 50°C, followed by cooling to 15°C and the addition of formaldehyde. The mixture is then heated to 50-55°C for several hours to complete the reaction .
Industrial Production Methods
In industrial settings, the compound is produced using large-scale reactors with precise temperature and pH control. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The crude product is purified through crystallization and filtration techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a pH indicator and complexometric titration agent.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can alter their reactivity and availability in biological systems. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Xylenol Orange: Similar in structure and used as a metal ion indicator.
Thymol Blue: Another pH indicator with comparable properties.
Methylthymol Blue: Used in similar applications as a complexometric titration agent
Uniqueness
Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) stands out due to its specific combination of functional groups, which provide it with unique reactivity and versatility in various applications. Its ability to form stable complexes with metal ions and its distinct color change properties make it particularly valuable in analytical chemistry .
Properties
IUPAC Name |
sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O13S.Na/c1-17-9-24(19(3)21(31(17)44)11-34(13-27(36)37)14-28(38)39)33(23-7-5-6-8-26(23)49(46,47)48-33)25-10-18(2)32(45)22(20(25)4)12-35(15-29(40)41)16-30(42)43;/h5-10,44-45H,11-16H2,1-4H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRKIDAQKRKKCH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N2NaO13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29412-85-9 |
Source
|
Record name | Methylxylenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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